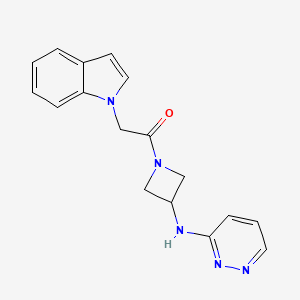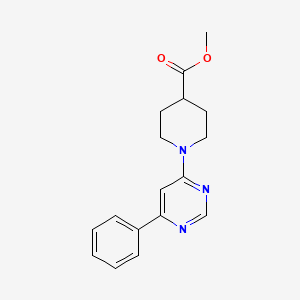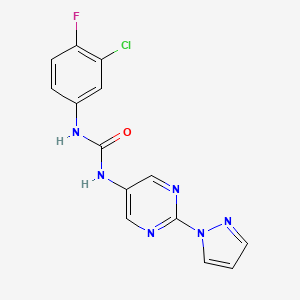
2-(1H-indol-1-yl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-indol-1-yl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been found to exhibit promising anti-inflammatory and anti-cancer properties.
Scientific Research Applications
Antioxidant Activity
A study on novel 1H-3-Indolyl Derivatives, including structures similar to 2-(1H-indol-1-yl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one, revealed significant antioxidant activities. These derivatives were synthesized by combining heterocycles with indole and thiophene, showing promising results as antioxidants, particularly against 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) inhibitors. The investigation into their structure-activity relationship (SAR) aims at optimizing these compounds for superior antioxidant capabilities in future medicinal chemistry applications (Aziz et al., 2021).
Anti-Inflammatory and Analgesic Activities
Compounds structurally related to 2-(1H-indol-1-yl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one have been synthesized and evaluated for their potential anti-inflammatory and analgesic properties. One such study synthesized azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino(6,5-b)indoles, demonstrating significant anti-inflammatory and analgesic activities, with some compounds showing superior results to traditional non-steroidal anti-inflammatory drugs (NSAIDs) (Bhati & Kumar, 2008).
Antimicrobial and Antitubercular Activities
Research on azetidinone and thiazolidinone moieties linked to the indole nucleus, akin to the chemical structure , has shown promising antimicrobial, antimycobacterial, and cytotoxic activities. These compounds were synthesized and tested against various bacterial and mycobacterial strains, with some displaying excellent activity profiles. This suggests their potential use in treating infectious diseases and contributing to the development of new antimicrobial agents (Saundane & Walmik, 2013).
Supramolecular Chemistry
In a study focusing on crystal engineering and supramolecular assemblies, compounds with core structures resembling 2-(1H-indol-1-yl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one were explored for their ability to form complex supramolecular structures. These findings can have implications in the development of novel materials and in the understanding of molecular interactions at the atomic level (Arora & Pedireddi, 2003).
Anticancer Activity
The synthesis and evaluation of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives for anticancer activity highlighted the potential of indole-based compounds in cancer treatment. Several synthesized derivatives demonstrated good anticancer activity against various cancer cell lines, pointing to the promising role of such compounds in developing new anticancer therapies (Kumar et al., 2013).
properties
IUPAC Name |
2-indol-1-yl-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(12-21-9-7-13-4-1-2-5-15(13)21)22-10-14(11-22)19-16-6-3-8-18-20-16/h1-9,14H,10-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQCTHYQALVIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)NC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-N-methoxy-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2551019.png)
![1-(Chloromethyl)-3-cyclopentylbicyclo[1.1.1]pentane](/img/structure/B2551021.png)


![N1-(2,2-diethoxyethyl)-N2-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2551028.png)
![(E)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2551029.png)

![6-Tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2551033.png)
![(6R,7aS)-6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one](/img/structure/B2551034.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2551036.png)
![1-Cyclopropyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2551037.png)
![ethyl 2-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2551038.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2551040.png)
![(2S)-3-methyl-2-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid](/img/structure/B2551041.png)